(1R,3R)-1-Amino-1-phenylpentan-3-ol
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-amino-1-phenylpentan-3-ol |
InChI |
InChI=1S/C11H17NO/c1-2-10(13)8-11(12)9-6-4-3-5-7-9/h3-7,10-11,13H,2,8,12H2,1H3 |
InChI Key |
DNGRLALONHXQSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C1=CC=CC=C1)N)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Proline-Catalyzed Sequential Reactions
The enantioselective synthesis of (1R,3R)-1-amino-1-phenylpentan-3-ol has been achieved using organocatalytic methods. A seminal approach involves L-proline-catalyzed sequential α-aminoxylation and α-amination of aldehydes, followed by Horner-Wadsworth-Emmons (HWE) olefination.
Reaction Mechanism and Optimization
The proline-catalyzed pathway proceeds through enamine intermediates, enabling stereochemical control at both the C1 and C3 positions:
- α-Aminoxylation : The aldehyde precursor reacts with nitrosobenzene in the presence of L-proline, forming an α-aminoxylated aldehyde with high enantiomeric excess (ee).
- α-Amination : The intermediate undergoes amination using diethyl azodicarboxylate (DEAD), introducing the amino group with retention of configuration.
- HWE Olefination : The product is elongated via olefination with a phosphoryl-stabilized ylide, yielding the pentanol backbone.
Key reaction parameters include:
- Catalyst loading : 20 mol% L-proline.
- Solvent : Dichloromethane (DCM) or acetonitrile.
- Temperature : 0–25°C for optimal enantioselectivity.
| Step | Reagents | Yield (%) | ee (%) |
|---|---|---|---|
| α-Aminoxylation | Nitrosobenzene, L-proline | 78 | 99 |
| α-Amination | DEAD, L-proline | 65 | 98 |
| HWE Olefination | Phosphoryl ylide | 82 | - |
This method achieves >98% ee for the (1R,3R) configuration but requires multi-step purification.
Biocatalytic Synthesis Using Enzyme Cascades
Recent advances in biocatalysis have enabled the stereoselective synthesis of (1R,3R)-1-amino-1-phenylpentan-3-ol through keto reductase (KRED)- and amine transaminase (ATA)-catalyzed reactions .
Two-Step Enzymatic Pathway
KRED-Catalyzed Ketone Reduction :
- Substrate: 1-Phenylpentan-3-one.
- Enzyme: Lactobacillus brevis KRED (LBKRED).
- Cofactor: NADPH (regenerated via glucose dehydrogenase).
- Outcome: (3R)-1-phenylpentan-3-ol with 99% ee.
ATA-Catalyzed Amination :
Reaction Conditions:
| Parameter | KRED Step | ATA Step |
|---|---|---|
| Temperature | 30°C | 37°C |
| pH | 7.0 | 8.0 |
| Reaction Time | 24 h | 48 h |
| Space-Time Yield (STY) | 12 g/L/day | 8 g/L/day |
This cascade approach eliminates the need for protecting groups and achieves 97% overall yield with minimal byproducts.
Industrial-Scale Production Strategies
Reductive Amination in Continuous Flow Reactors
Large-scale synthesis employs continuous flow hydrogenation of 1-phenylpentan-3-one oxime:
- Catalyst : Raney nickel (Ra-Ni) or palladium on carbon (Pd/C).
- Conditions : 50–100 bar H₂, 80–120°C.
- Resolution : Chiral chromatography (e.g., Chiralpak® AD-H) separates (1R,3R) from diastereomers.
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Throughput (kg/day) | 5 | 50 |
| ee (%) | 95 | 99 |
| Solvent Consumption | 500 L/kg | 100 L/kg |
Continuous flow systems enhance stereochemical purity and reduce solvent waste.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Proline Catalysis | 65–78 | 98–99 | Low | Moderate (DCM use) |
| Biocatalytic Cascade | 97 | 97 | High | Low (aqueous) |
| Continuous Flow | 90 | 99 | Industrial | Low (solvent reduction) |
Key Findings :
- Biocatalysis offers the greenest route but requires specialized enzyme handling.
- Continuous flow balances scalability and stereoselectivity, making it ideal for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-1-amino-1-phenylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(1S,3R)-1-amino-1-phenylpentan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a tool to study the mechanisms of ferroptosis and other cellular processes.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to induce ferroptosis in cancer cells.
Industry: It is used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The primary mechanism of action of (1S,3R)-1-amino-1-phenylpentan-3-ol involves the inhibition of glutathione peroxidase 4 (GPX4). This inhibition leads to the accumulation of lipid reactive oxygen species, which triggers ferroptosis. The compound interacts with GPX4 and prevents it from neutralizing lipid peroxides, leading to cell death .
Comparison with Similar Compounds
Acetylated Derivatives
The acetylated derivative in , (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl acetate, demonstrates how functional group modifications alter properties. In contrast, the unmodified (1R,3R)-1-Amino-1-phenylpentan-3-ol retains its hydrophilic character, favoring solubility in polar solvents like water or ethanol .
Cyclic and Sulfur-Containing Analogs
The compound in (C₁₇H₂₄N₂O₃S) features a five-membered ring with a sulfonyl group and a keto functionality. Its U-shaped conformation and hydrogen-bonded crystal packing contrast with the linear structure of (1R,3R)-1-Amino-1-phenylpentan-3-ol. The absence of a phenyl group in the former reduces aromatic interactions, while the sulfonyl group introduces distinct electronic effects. Such structural differences highlight how ring systems and heteroatoms influence molecular packing and physicochemical properties .
Stereochemical Considerations
The (1R,3R) configuration of the target compound is pivotal for its stereoselective interactions. This mirrors the importance of stereochemistry in pharmaceuticals, where enantiomers can differ drastically in efficacy or toxicity.
Physical and Chemical Properties
The table below summarizes key comparisons:
Research Findings and Implications
- Synthetic Routes: The acetylated compound in was synthesized using regioselective acetylation, a method applicable to (1R,3R)-1-Amino-1-phenylpentan-3-ol for derivative preparation .
- Crystallography : The crystal structure in reveals hydrogen-bonding patterns (N–H⋯O) that may parallel those of the target compound, suggesting similar solid-state interactions .
- Biological Relevance : While direct data is unavailable, the (1R,3R) configuration likely enhances target specificity compared to stereoisomers, analogous to chiral drugs like β-blockers.
Q & A
Q. Emergency Measures :
- Skin contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What computational tools can predict the ecological toxicity or biodegradability of (1R,3R)-1-Amino-1-phenylpentan-3-ol?
Answer:
- QSAR Models : Use EPA EPI Suite™ to estimate biodegradation potential (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for aquatic organisms).
- Molecular Dynamics Simulations : Assess binding affinity to biological targets (e.g., enzymes) using software like GROMACS or AMBER.
Data Gaps : Experimental validation via OECD Guideline 301 (Ready Biodegradability) is recommended due to limited empirical data .
Basic: How can researchers verify the enantiomeric excess (ee) of synthesized (1R,3R)-1-Amino-1-phenylpentan-3-ol?
Answer:
- Chiral HPLC : Use a column with cellulose-based stationary phases (e.g., Chiralpak® IC) and UV detection at 254 nm.
- NMR with Chiral Solvating Agents : Add europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomer signals.
- Polarimetry : Compare specific rotation values with literature data for pure enantiomers .
Advanced: What strategies mitigate racemization during the synthesis or storage of (1R,3R)-1-Amino-1-phenylpentan-3-ol?
Answer:
- Low-Temperature Storage : Store at -20°C under inert atmosphere (argon or nitrogen).
- Derivatization : Convert to stable salts (e.g., hydrochloride or tartrate salts) to reduce amino group reactivity ().
- Reaction Solvent Selection : Avoid protic solvents (e.g., methanol) that may protonate the amino group, increasing racemization risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
